An In-Depth Technical Guide to 9-Methyltridecanoyl-CoA: Chemical Properties and Biological Significance
An In-Depth Technical Guide to 9-Methyltridecanoyl-CoA: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) derivative that plays a role in lipid metabolism. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 9-Methyltridecanoyl-CoA. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates general principles and methodologies applicable to the study of branched-chain acyl-CoAs, providing a framework for further research and development.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₂N₇O₁₇P₃S | Vendor Data |
| Molecular Weight | 977.89 g/mol | Vendor Data |
| SMILES String | O[C@@H]1--INVALID-LINK----INVALID-LINK--C(NCCC(NCCSC(CCCCCCCC(C)CCCC)=O)=O)=O)(O)=O)(O)=O">C@@HO[C@H]1N2C=NC3=C(N)N=CN=C32 | Vendor Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| Appearance | Likely a white or off-white solid. | Inferred |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the chemical synthesis of 9-Methyltridecanoyl-CoA is not described in the available literature. However, a general chemo-enzymatic approach for the synthesis of acyl-CoA esters can be adapted.
General Chemo-Enzymatic Synthesis of Branched-Chain Acyl-CoAs
This method involves the activation of the corresponding free fatty acid, 9-methyltridecanoic acid, and its subsequent conjugation to Coenzyme A.
Materials:
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9-Methyltridecanoic acid
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Coenzyme A (CoA) lithium salt
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Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
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ATP (Adenosine 5'-triphosphate)
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MgCl₂ (Magnesium chloride)
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Tris-HCl buffer (pH 7.5)
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Dithiothreitol (DTT)
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HPLC system for purification and analysis
Protocol:
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Preparation of the Reaction Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, ATP, MgCl₂, and DTT.
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Addition of Substrates: Add 9-methyltridecanoic acid (dissolved in a suitable organic solvent like ethanol, if necessary) and Coenzyme A lithium salt to the reaction mixture.
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Enzyme Addition and Incubation: Initiate the reaction by adding acyl-CoA synthetase. Incubate the mixture at 37°C for 2-4 hours.
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Reaction Quenching: Stop the reaction by adding an acid, such as perchloric acid, to precipitate the enzyme.
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Purification: Centrifuge the mixture to remove the precipitated protein. The supernatant containing 9-Methyltridecanoyl-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC).
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Analysis: The purified product can be analyzed and quantified by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Visualization of the General Synthesis Workflow
Caption: General workflow for the chemo-enzymatic synthesis of 9-Methyltridecanoyl-CoA.
Metabolism and Biological Role
Specific metabolic pathways involving 9-Methyltridecanoyl-CoA have not been elucidated in detail. However, as a branched-chain acyl-CoA, it is expected to participate in the general metabolism of branched-chain fatty acids.
Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The resulting branched-chain acyl-CoAs can then enter the fatty acid β-oxidation pathway.
Putative Metabolic Fate of 9-Methyltridecanoyl-CoA
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Mitochondrial β-oxidation: Similar to other acyl-CoAs, 9-Methyltridecanoyl-CoA is likely transported into the mitochondria for β-oxidation. This process would involve a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and propionyl-CoA.
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TCA Cycle Integration: The acetyl-CoA produced can enter the tricarboxylic acid (TCA) cycle for energy production. Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate.
Visualization of the Putative Metabolic Pathway
Caption: Putative metabolic pathway of 9-Methyltridecanoyl-CoA.
Analytical Methods
The analysis of 9-Methyltridecanoyl-CoA relies on techniques commonly used for the characterization of lipids and other metabolites.
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Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of acyl-CoAs. High-resolution mass spectrometry can provide accurate mass measurements for formula confirmation. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the presence of the methyl branch and the coenzyme A moiety.
Due to the lack of publicly available spectral data for 9-Methyltridecanoyl-CoA, researchers are encouraged to acquire these data upon synthesis and purification to build a comprehensive analytical profile.
Conclusion and Future Directions
9-Methyltridecanoyl-CoA is a branched-chain acyl-CoA for which detailed chemical and biological data are currently scarce. This guide provides a foundational understanding based on the available information and general principles of acyl-CoA chemistry and metabolism. Future research should focus on:
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Definitive Synthesis and Characterization: Developing and publishing a detailed, validated synthesis protocol and obtaining comprehensive analytical data (NMR, MS, IR, melting point, etc.).
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Elucidation of Biological Roles: Investigating the specific metabolic pathways in which 9-Methyltridecanoyl-CoA participates and identifying the enzymes involved.
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Therapeutic Potential: Exploring the potential roles of 9-Methyltridecanoyl-CoA and its metabolism in various disease states, which could open avenues for novel therapeutic interventions.
This technical guide serves as a starting point for researchers and professionals interested in the study of 9-Methyltridecanoyl-CoA and other branched-chain acyl-CoAs, highlighting the current knowledge gaps and opportunities for future investigation.
